molecular formula C25H29N5O3 B2492321 7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-53-8

7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2492321
CAS No.: 1021026-53-8
M. Wt: 447.539
InChI Key: JCSJGPZTOSDXJB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core, substituted at position 7 with a 4-(2-cyclopentylacetyl)piperazine-1-carbonyl group. Additional substituents include a methyl group at position 5 and a phenyl group at position 2.

Properties

IUPAC Name

7-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-27-16-20(23-21(17-27)25(33)30(26-23)19-9-3-2-4-10-19)24(32)29-13-11-28(12-14-29)22(31)15-18-7-5-6-8-18/h2-4,9-10,16-18H,5-8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSJGPZTOSDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrazolo[4,3-c]pyridinone core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidinone (e.g., MK-series compounds in ) or pyrazolo[4,3-d]pyrimidinone (e.g., phosphodiesterase inhibitors in ). These cores differ in ring size and heteroatom positioning, which affect electronic properties and binding affinities. For example, pyrimidinone-based compounds often target enzymes like phosphodiesterases, while pyridinone derivatives may prioritize receptor interactions .

Substituent Analysis

Piperazine Modifications :

  • The target compound’s piperazine is substituted with a 2-cyclopentylacetyl group. In contrast, the analog in (5-ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridinone) features a 2-fluorophenyl group on piperazine. The cyclopentylacetyl substituent likely enhances membrane permeability due to its lipophilic nature, whereas the fluorophenyl group may improve metabolic stability via reduced CYP450 interactions .

Position 5 Substituents :

  • The 5-methyl group in the target compound contrasts with 5-ethyl in ’s analog. Smaller alkyl groups (methyl vs.

Aryl Substitutions :

  • The 2-phenyl group is conserved in both the target compound and ’s analog. However, derivatives in (e.g., MK8, MK9) include 4-fluorophenyl or p-tolyl groups at analogous positions, which modulate electron density and steric effects .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 5 Piperazine Substituent Key Applications/Findings Evidence Source
7-(4-(2-Cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-... Pyrazolo[4,3-c]pyridinone Methyl 2-cyclopentylacetyl Hypothesized CNS/Receptor targets N/A
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-... Pyrazolo[4,3-c]pyridinone Ethyl 2-fluorophenyl Not specified (structural analog)
MK8 (2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidinone N/A N/A Enzyme inhibition studies
5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-... (Phosphodiesterase Inhibitor) Pyrazolo[4,3-d]pyrimidinone N/A Piperazinylsulfonyl Phosphodiesterase targeting
Eszopiclone (4-methyl-1-piperazinecarboxylate derivative) Pyrrolo[3,4-b]pyrazine N/A 4-methylpiperazine Sedative (CNS application)

Research Findings and Implications

  • Piperazine Role : Piperazine derivatives with aryl or acyl substitutions (e.g., 2-fluorophenyl in vs. cyclopentylacetyl in the target) show divergent pharmacological profiles. Fluorophenyl groups are common in serotonin receptor ligands, while cyclopentylacetyl may favor adrenergic or dopaminergic targets .
  • Core Structure Impact: Pyrazolo[4,3-c]pyridinones (target compound) lack the pyrimidinone nitrogen present in ’s phosphodiesterase inhibitors, likely redirecting selectivity away from enzymatic targets .
  • Substituent Effects : Antimicrobial activity in pyrazolo-pyrimidine derivatives () correlates with electron-withdrawing groups (e.g., nitro, chloro), whereas the target compound’s neutral cyclopentyl group suggests alternative mechanisms .

Contradictions and Limitations

  • Despite structural similarities to Eszopiclone (), the target compound’s pyridinone core differs from Eszopiclone’s pyrrolopyrazine system, complicating direct pharmacological comparisons .
  • ’s MK-series compounds prioritize pyrimidinone cores for kinase inhibition, whereas the target’s pyridinone may lack the necessary hydrogen-bonding motifs .

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